1,11-Diazido-3,6,9-trioxaundecane
Overview
Description
1,11-Diazido-3,6,9-trioxaundecane is an oligoether compound derived from poly (ethylene glycol) useful in the preparation of hydrophilic spacers for tethering and cross-linking molecules . It is also used as a linker in biomolecules .
Synthesis Analysis
Azide functional groups in 1,11-Diazido-3,6,9-trioxaundecane react via a copper-catalyzed or strain-promoted 1,3-dipolar cycloaddition click reaction with terminal alkynes and cyclooctyne derivatives to yield a stable triazole linkage .Molecular Structure Analysis
The molecular formula of 1,11-Diazido-3,6,9-trioxaundecane is C8H16N6O3 . The SMILES string representation is [N-]= [N+]=NCCOCCOCCOCCN= [N+]= [N-] .Chemical Reactions Analysis
The azide functional groups in 1,11-Diazido-3,6,9-trioxaundecane react via a copper-catalyzed or strain-promoted 1,3-dipolar cycloaddition click reaction with terminal alkynes and cyclooctyne derivatives to yield a stable triazole linkage .Physical And Chemical Properties Analysis
1,11-Diazido-3,6,9-trioxaundecane is a liquid at room temperature. It has a refractive index of 1.470, a boiling point of 163-196 °C at 760 mmHg, and a density of 1.170 g/mL at 25 °C .Scientific Research Applications
Click Chemistry Linker
1,11-Diazido-3,6,9-trioxaundecane serves as a homobifunctional PEG azide click chemistry linker. The azide functional groups react via copper-catalyzed or strain-promoted 1,3-dipolar cycloaddition click reactions with terminal alkynes and cyclooctyne derivatives to form stable triazole linkages. This application is crucial in bioconjugation processes where precise linking of biomolecules is required .
Hydrophilic Spacer
The compound is derived from poly(ethylene glycol) and is used in the preparation of hydrophilic spacers for tethering and cross-linking molecules. These spacers are essential in increasing the solubility and improving the pharmacokinetic properties of therapeutic agents .
Fluorogenic Chemosensor Synthesis
It is used to synthesize fluorogenic chemosensors, such as 1,11-bis[4-(pyren-1-ylmethoxymethyl)-1H-1,2,3-triazole-1-yl]-3,6,9-trioxaundecane, which can selectively detect Hg^2+ and Ag^+ ions in aqueous methanol solutions. This application is significant in environmental monitoring and biomedical diagnostics .
Intermediate for Ligand Synthesis
The diazide can be converted into 1-amino-11-azido-3,6,9-trioxaundecane, an intermediate used to synthesize tetraethylene glycol-based bidentate ligands functionalized with dihydrolipoic acid. These ligands have applications in coordination chemistry and catalysis .
Polymer Synthesis
This compound is also involved in the click polymerization process to create polytriazoles. For example, it reacts with equimolar amounts of certain compounds in DMF at room temperature to yield polytriazoles with potential applications in materials science .
Mechanism of Action
Target of Action
The primary target of 1,11-Diazido-3,6,9-trioxaundecane is terminal alkynes and cyclooctyne derivatives . These targets are crucial in the formation of stable triazole linkages, which are essential in various biochemical reactions .
Mode of Action
1,11-Diazido-3,6,9-trioxaundecane interacts with its targets through a copper-catalyzed or strain-promoted 1,3-dipolar cycloaddition click reaction . This reaction results in the formation of a stable triazole linkage .
Pharmacokinetics
It is known that the compound is a liquid at room temperature , which may influence its absorption, distribution, metabolism, and excretion.
Result of Action
The primary result of the action of 1,11-Diazido-3,6,9-trioxaundecane is the formation of stable triazole linkages . These linkages can be used to synthesize various compounds, such as 1,11-bis[4-(pyren-1-ylmethoxymethyl)-1H-1,2,3-triazole-1-yl]-3,6,9-trioxaundecane, a fluorogenic chemosensor that can selectively detect Hg 2+ and Ag + ions in aqueous methanol solution .
Action Environment
The action, efficacy, and stability of 1,11-Diazido-3,6,9-trioxaundecane can be influenced by various environmental factors. Additionally, it should be stored at a temperature of -20°C to maintain its stability .
Safety and Hazards
1,11-Diazido-3,6,9-trioxaundecane is harmful if swallowed and causes skin and eye irritation. It may also cause respiratory irritation. It is recommended to avoid breathing its dust, fume, gas, mist, vapors, or spray. Use personal protective equipment and ensure adequate ventilation when handling this chemical .
Future Directions
1,11-Diazido-3,6,9-trioxaundecane is a useful linker for biomolecules and has potential applications in the field of bioconjugation . It can be used to synthesize 1,11-bis[4-(pyren-1-ylmethoxymethyl)-1H-1,2,3-triazole-1-yl]-3,6,9-trioxaundecane, a fluorogenic chemosensor that can selectively detect Hg 2+ and Ag + ions in aqueous methanol solution .
properties
IUPAC Name |
1-azido-2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N6O3/c9-13-11-1-3-15-5-7-17-8-6-16-4-2-12-14-10/h1-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SFMMXKLNFMIUCH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCCOCCOCCN=[N+]=[N-])N=[N+]=[N-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N6O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10400052 | |
Record name | 1,11-DIAZIDO-3,6,9-TRIOXAUNDECANE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10400052 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,11-Diazido-3,6,9-trioxaundecane | |
CAS RN |
101187-39-7 | |
Record name | 1,11-DIAZIDO-3,6,9-TRIOXAUNDECANE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10400052 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,11-Diazido-3,6,9-trioxaundecane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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